![molecular formula C14H9Cl2NO3 B12501195 3-{[(2,4-Dichlorophenyl)carbonyl]amino}benzoic acid](/img/structure/B12501195.png)
3-{[(2,4-Dichlorophenyl)carbonyl]amino}benzoic acid
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Overview
Description
3-(2,4-Dichlorobenzamido)benzoic acid is an organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms attached to the benzene ring and an amide group linking the benzene ring to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dichlorobenzamido)benzoic acid typically involves the reaction of 2,4-dichlorobenzoyl chloride with 3-aminobenzoic acid. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of 3-(2,4-dichlorobenzamido)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorobenzamido)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The benzoic acid moiety can be oxidized to form corresponding carboxylic acid derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Substitution: Formation of various substituted benzamides.
Reduction: Formation of 3-(2,4-dichlorobenzylamino)benzoic acid.
Oxidation: Formation of 3-(2,4-dichlorobenzamido)benzoic acid derivatives.
Scientific Research Applications
3-(2,4-Dichlorobenzamido)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(2,4-dichlorobenzamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichlorobenzamido derivatives: These compounds have similar structures but differ in the position of chlorine atoms on the benzene ring.
2,4-Dichlorobenzoic acid: A precursor in the synthesis of 3-(2,4-dichlorobenzamido)benzoic acid with similar chemical properties
Uniqueness
3-(2,4-Dichlorobenzamido)benzoic acid is unique due to its specific substitution pattern and the presence of both amide and carboxylic acid functional groups. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H9Cl2NO3 |
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Molecular Weight |
310.1 g/mol |
IUPAC Name |
3-[(2,4-dichlorobenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C14H9Cl2NO3/c15-9-4-5-11(12(16)7-9)13(18)17-10-3-1-2-8(6-10)14(19)20/h1-7H,(H,17,18)(H,19,20) |
InChI Key |
UABXYLZCYFPJFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C(=O)O |
Origin of Product |
United States |
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